sodium;3,5-dicarboxybenzenesulfonate
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Overview
Description
Sodium 3,5-dicarboxybenzenesulfonate, also known as 5-sulfoisophthalic acid monosodium salt, is a chemical compound with the molecular formula C8H5NaO7S and a molecular weight of 268.18 g/mol . This compound is characterized by the presence of both carboxyl and sulfonate functional groups attached to a benzene ring, making it a versatile intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3,5-dicarboxybenzenesulfonate can be synthesized through the sulfonation of isophthalic acid. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions . The reaction proceeds as follows:
Sulfonation: Isophthalic acid is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 5-position of the benzene ring.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of sodium 3,5-dicarboxybenzenesulfonate involves large-scale sulfonation reactors where isophthalic acid is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through crystallization or precipitation .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,5-dicarboxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonated derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products
Oxidation: Sulfonated benzoic acids.
Reduction: Sulfonated benzyl alcohols.
Substitution: Sulfonated benzene derivatives with various functional groups.
Scientific Research Applications
Sodium 3,5-dicarboxybenzenesulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 3,5-dicarboxybenzenesulfonate involves its interaction with molecular targets through its carboxyl and sulfonate groups. These functional groups can form hydrogen bonds and ionic interactions with proteins and other biomolecules, affecting their structure and function . The compound can also act as a chelating agent, binding to metal ions and influencing their reactivity .
Comparison with Similar Compounds
Similar Compounds
Isophthalic acid: Lacks the sulfonate group, making it less soluble in water compared to sodium 3,5-dicarboxybenzenesulfonate.
Terephthalic acid: Similar structure but with carboxyl groups in the para position, leading to different reactivity and applications.
Sodium benzenesulfonate: Contains only the sulfonate group without carboxyl groups, limiting its versatility in chemical reactions.
Uniqueness
Sodium 3,5-dicarboxybenzenesulfonate is unique due to the presence of both carboxyl and sulfonate groups, which confer distinct chemical properties such as high water solubility and the ability to participate in a wide range of chemical reactions . This dual functionality makes it a valuable intermediate in various chemical and industrial processes .
Properties
IUPAC Name |
sodium;3,5-dicarboxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTFRJVQOWZDPP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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